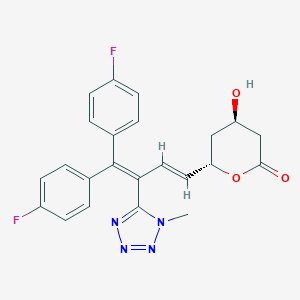

2H-Pyran-2-one, 6-((1E)-4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadien-1-yl)tetrahydro-4-hydroxy-, (4R,6S)-rel-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It was first isolated in 1984 from the culture broth of Streptomyces tsukubaensis No. 9993 by the Fujisawa Pharmaceutical Company in Japan . FK506 is widely recognized for its potent immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . Additionally, FK506 exhibits antifungal, anti-inflammatory, neuroprotective, and neuroregenerative activities .

準備方法

Synthetic Routes and Reaction Conditions: FK506 is primarily produced through fermentation by various Streptomyces strains . The biosynthetic pathway involves a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core structure of FK506 is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core is further modified by a series of post-PKS tailoring steps .

Industrial Production Methods: Industrial production of FK506 involves optimizing fermentation conditions to enhance yield. Metabolic engineering strategies have been employed to improve production, such as deleting competitive pathways and refactoring the FK506 biosynthetic gene cluster . For instance, the production of FK506 was increased to 603 mg/L in shake-flask culture by adding L-isoleucine . In a 15-L fermenter, the production reached 830.3 mg/L .

化学反応の分析

Types of Reactions: FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: FK506 can be oxidized by cytochrome P450 enzymes.

Reduction: Reduction reactions can be catalyzed by reductases.

Substitution: Substitution reactions often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include various FK506 analogs with modified functional groups .

科学的研究の応用

FK506 has numerous scientific research applications across various fields:

Chemistry: FK506 serves as a model compound for studying polyketide biosynthesis and engineering.

Biology: It is used to investigate cellular signaling pathways, particularly those involving calcineurin.

Medicine: FK506 is a critical immunosuppressant used in organ transplantation to prevent rejection.

作用機序

類似化合物との比較

特性

CAS番号 |

118845-59-3 |

|---|---|

分子式 |

C23H20F2N4O3 |

分子量 |

438.4 g/mol |

IUPAC名 |

(4R,6S)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m1/s1 |

InChIキー |

VIMMECPCYZXUCI-MMKWGKFASA-N |

SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

異性体SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |

正規SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |

同義語 |

(4R)-Tetrahydro-4α-hydroxy-6α-[(E)-4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadienyl]-2H-pyran-2-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。